benzyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
n-Benzyl-1-(1-methyl-1h-pyrazol-4-yl)methanamine is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a benzyl group attached to a pyrazole ring, which is further substituted with a methyl group. The molecular formula of this compound is C12H15N3, and it has a molecular weight of 201.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Benzyl-1-(1-methyl-1h-pyrazol-4-yl)methanamine typically involves the reaction of benzylamine with 1-methyl-1H-pyrazole-4-carbaldehyde under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a suitable solvent like methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
n-Benzyl-1-(1-methyl-1h-pyrazol-4-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Various nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
n-Benzyl-1-(1-methyl-1h-pyrazol-4-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of n-Benzyl-1-(1-methyl-1h-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole-4-yl methanamine: Similar structure but lacks the benzyl group.
N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine: Contains a phenyl group instead of a benzyl group.
1-(1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride: Similar structure with a phenyl group and in hydrochloride form
Uniqueness
n-Benzyl-1-(1-methyl-1h-pyrazol-4-yl)methanamine is unique due to the presence of both a benzyl group and a methyl-substituted pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H15N3 |
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Molecular Weight |
201.27 g/mol |
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C12H15N3/c1-15-10-12(9-14-15)8-13-7-11-5-3-2-4-6-11/h2-6,9-10,13H,7-8H2,1H3 |
InChI Key |
YKQNHRUCQWZYEX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNCC2=CC=CC=C2 |
Origin of Product |
United States |
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